molecular formula C10H18ClN3O6 B1201255 1-(2-Chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea

1-(2-Chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea

Cat. No. B1201255
M. Wt: 311.72 g/mol
InChI Key: YQYBWJPESSJLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ecomustine is a water-soluble nitrosoureido sugar derived from acosamine, with alkylating activity. Ecomustine alkylates and crosslinks DNA, thereby inhibiting replication and transcription and eventually resulting in a reduction of cellular proliferation.

Scientific Research Applications

Chemical Degradation and Formation of Alkylating Intermediates

Research shows that the degradation of similar compounds to 1-(2-Chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea in physiological conditions results in the formation of various degradation products like 2-chloroethanol, indicating the presence of alkylating intermediates (Reed et al., 1975).

Genetic Effects in Saccharomyces cerevisiae

A study evaluated the genetic activities of several 1-nitrosourea derivatives, including compounds similar to 1-(2-Chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea, using Saccharomyces cerevisiae. This research revealed strong genetic effects of these compounds (Siebert & Eisenbrand, 1977).

Impact on DNA Adduction and Cross-Linking

Studies indicate that N-(2-Chloroethyl)nitrosoureas (similar in structure to the compound ) show a significant effect on DNA adduction and cross-linking, which is crucial in understanding their cytotoxicity in anticancer treatments (Chen et al., 1996).

Isolation of Decomposition Intermediates

Research has successfully isolated decomposition intermediates of similar compounds, providing insight into their chemical behavior and potential applications in medicinal chemistry (Lown & Chauhan, 1981).

Microsomal Monooxygenation and Metabolites

A study on liver microsomal hydroxylation of related nitrosoureas highlighted the production of several metabolites, which helps in understanding the biotransformation and potential therapeutic applications of these compounds (May et al., 1975).

Alkylation and Carbamoylation Intermediates

Research has shown that degradation of similar compounds produces alkylating intermediates, which are significant for understanding their interactions with biological systems and potential use in cancer treatment (Reed & May, 1975).

Physiological Disposition and Biotransformation

Studies on the physiological disposition and biotransformation of related nitrosoureas in animals provide essential data for understanding their pharmacokinetics and potential therapeutic applications (Oliverio et al., 1970).

Differential Binding to Chromatin

Research has explored how related nitrosoureas bind specifically to different parts of DNA, which is crucial for understanding their selective toxicity and potential applications in targeted cancer therapy (Barrett, 1985).

properties

IUPAC Name

1-(2-chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN3O6/c1-19-8-4-6(9(16)7(5-15)20-8)12-10(17)14(13-18)3-2-11/h6-9,15-16H,2-5H2,1H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYBWJPESSJLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869318
Record name Methyl 3-{[(2-chloroethyl)(nitroso)carbamoyl]amino}-2,3-dideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea
Reactant of Route 2
1-(2-Chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea
Reactant of Route 3
1-(2-Chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea
Reactant of Route 4
1-(2-Chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea
Reactant of Route 5
1-(2-Chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea
Reactant of Route 6
1-(2-Chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea

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